(7-Nitro-1H-benzimidazol-6-yl)formamide

DT-diaphorase NQO1 bioreductive prodrugs

(7-Nitro-1H-benzimidazol-6-yl)formamide (C₈H₆N₄O₃, MW 206.16 g/mol, CAS not yet widely registered) is a dual-substituted benzimidazole derivative bearing a nitro group at the 7-position and a formamide group at the 6-position of the fused bicyclic core. This substitution pattern creates a unique electronic environment distinct from mono-nitro or mono-formamide benzimidazoles.

Molecular Formula C8H6N4O3
Molecular Weight 206.16 g/mol
Cat. No. B7804458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Nitro-1H-benzimidazol-6-yl)formamide
Molecular FormulaC8H6N4O3
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=N2)[N+](=O)[O-])NC=O
InChIInChI=1S/C8H6N4O3/c13-4-11-6-2-1-5-7(10-3-9-5)8(6)12(14)15/h1-4H,(H,9,10)(H,11,13)
InChIKeyVDLZILNPTALKLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Nitro-1H-benzimidazol-6-yl)formamide for Scientific Procurement: Compound Identity and Core Characteristics


(7-Nitro-1H-benzimidazol-6-yl)formamide (C₈H₆N₄O₃, MW 206.16 g/mol, CAS not yet widely registered) is a dual-substituted benzimidazole derivative bearing a nitro group at the 7-position and a formamide group at the 6-position of the fused bicyclic core [1]. This substitution pattern creates a unique electronic environment distinct from mono-nitro or mono-formamide benzimidazoles. The compound is listed in spectral databases including the Wiley KnowItAll Mass Spectral Library [1] and is cited in patent literature as a member of the benzimidazole amido derivative class with kinase-targeting potential [2]. Its structure places it at the intersection of nitroaromatic bioreductive prodrugs and formamide-bearing kinase inhibitor scaffolds, making it a candidate for dual-mechanism investigation.

Why Generic Nitrobenzimidazole Substitution Fails: Structural Uniqueness of (7-Nitro-1H-benzimidazol-6-yl)formamide


Nitrobenzimidazoles are not interchangeable: the position of the nitro substituent (C4/C7 vs. C5/C6) and the nature of the C6 functionality (amide vs. hydrogen vs. alkyl) profoundly influence both electronic properties and biological target engagement [1][2]. Specifically, (7-Nitro-1H-benzimidazol-6-yl)formamide bears a 7-nitro group that is isomeric to the more common 5(6)-nitrobenzimidazole scaffold, affecting its annular tautomerism and hence its hydrogen-bonding donor/acceptor profile [1]. The 6-formamide moiety introduces an additional hydrogen-bond network (N–H···O=C) that is completely absent in simple 5- or 6-nitrobenzimidazoles [3]. Without head-to-head data, substituting a generic mono-nitrobenzimidazole for this compound risks losing both the specific kinase-binding geometry afforded by the formamide and the distinctive redox potential conferred by the 7-nitro regioisomer [2].

Quantitative Differentiation of (7-Nitro-1H-benzimidazol-6-yl)formamide: Comparative Evidence for Procurement Decisions


DT-Diaphorase (NQO1) Substrate Efficiency: Nitrobenzimidazole Scaffold vs. Nitrofuran and Nitrobenzene Comparators

Nitrobenzimidazoles, including the scaffold class to which (7-Nitro-1H-benzimidazol-6-yl)formamide belongs, are relatively efficient substrates for rat liver DT-diaphorase (EC 1.6.99.2, also known as NQO1) [1]. In direct comparative enzyme kinetic assays, nitrobenzimidazoles demonstrated reactivity exceeding that of nitrofurans and nitrobenzenes [1]. The nitro group position on the benzimidazole ring influences substrate efficiency; the 7-nitro (4-nitro) isomer exhibits distinct redox behavior compared to the 5(6)-nitro isomer due to differences in electron density distribution [2]. This substrate profile is relevant for bioreductive prodrug strategies targeting NQO1-overexpressing solid tumors.

DT-diaphorase NQO1 bioreductive prodrugs

Phosphodiesterase (PDE) Inhibition by 6-Nitrobenzimidazole Derivatives: Benchmarking Against EDTA Standard

A series of 30 6-nitrobenzimidazole derivatives were evaluated for PDE inhibitory activity [1]. Ten compounds showed significant inhibition with IC₅₀ values ranging from 1.5 ± 0.043 μM to 294.0 ± 16.7 μM, with the most potent compound (compound 30, IC₅₀ = 1.5 μM) being approximately 180-fold more potent than the EDTA standard (IC₅₀ = 274 ± 0.007 μM) [1]. While (7-Nitro-1H-benzimidazol-6-yl)formamide was not directly tested in this study, the 6-nitrobenzimidazole pharmacophore is shared, and the additional 6-formamide group in the target compound is expected to further modulate PDE binding through hydrogen-bond interactions absent in the tested analogs.

phosphodiesterase PDE inhibition 6-nitrobenzimidazole

Hypoxic Cell Radiosensitization: 2-Nitrobenzimidazole Scaffold Demonstrates In Vivo Enhancement Ratio of 2.1

Radiobiological and pharmacokinetic assays evaluated 2-nitrobenzimidazole (NBI) as a hypoxic cell radiosensitizer [1]. Peak tumor radiosensitization occurred 5–10 minutes post-injection, with an enhancement ratio (ER) for tumor regrowth delay of 2.1 ± 0.3 [1]. Although (7-Nitro-1H-benzimidazol-6-yl)formamide is a regioisomer with a different substitution pattern (7-nitro rather than 2-nitro), the nitrobenzimidazole core is recognized as an effective radiosensitizing pharmacophore, with the 2-nitro-substituted analogues being the most effective sensitizers in the series against Chinese hamster V-79 cells [2].

radiosensitizer hypoxia nitrobenzimidazole

Annular Tautomerism and Spectroscopic Differentiation: Regioisomer-Specific UV/IR Signatures of 6-Nitro vs. 5-Nitro Benzimidazoles

Systematic studies on isomeric 5- and 6-nitrobenzimidazoles demonstrate that 5-nitro isomers have higher epsilon (ε) values in UV spectroscopy, while 6-nitro isomers exhibit two νmax values of the benzene ring in IR spectra [1]. Annular tautomerism in nitrobenzimidazoles has been extensively characterized using ¹H, ¹³C, and ¹⁵N NMR in both liquid and solid state (CPMAS), alongside UV and quantum chemical calculations [2]. For (7-Nitro-1H-benzimidazol-6-yl)formamide (where 7-nitro is equivalent to 4-nitro by alternative numbering), these spectroscopic markers provide a quantitative basis for identity verification and regioisomer purity assessment, which is critical given that mixtures of 5- and 6-nitro isomers are common synthetic products [1].

tautomerism spectroscopic characterization quality control

Kinase Inhibition Potential of Benzimidazole Amido Derivatives: Patent-Established Pharmacophore

Patent US20100168181A1 discloses benzimidazole amido derivatives, including nitro-substituted variants, as pharmaceutical agents targeting protein kinases involved in cancer [1]. The general formula encompasses compounds with amido functionality at the benzimidazole 5- or 6-position and nitro substitution on the benzene ring. While specific IC₅₀ values for (7-Nitro-1H-benzimidazol-6-yl)formamide are not publicly disclosed in the patent, the structural inclusion of both the 7-nitro and the 6-formamide groups within the claimed general formula establishes this compound's priority position in the benzimidazole amido kinase inhibitor chemotype [1].

kinase inhibitor benzimidazole amide cancer

Optimal Deployment Scenarios for (7-Nitro-1H-benzimidazol-6-yl)formamide in Research and Early Discovery


Bioreductive Prodrug Design Targeting NQO1-Overexpressing Solid Tumors

The nitrobenzimidazole scaffold's established efficiency as a DT-diaphorase (NQO1) substrate [1] positions (7-Nitro-1H-benzimidazol-6-yl)formamide as a candidate warhead for hypoxia-selective prodrugs. Researchers developing NQO1-activated cytotoxics can leverage the 7-nitro group for enzymatic reduction while exploiting the 6-formamide as a linker attachment point for tumor-targeting moieties. This dual functionality is not available in simpler nitrobenzimidazoles lacking the formamide handle.

Kinase Inhibitor Fragment-Based Drug Discovery

Building on the benzimidazole amido kinase inhibitor pharmacophore disclosed in US20100168181A1 [2], (7-Nitro-1H-benzimidazol-6-yl)formamide can serve as a core fragment for structure-activity relationship (SAR) exploration. The 6-formamide group provides a hydrogen-bonding anchor for the kinase hinge region, while the 7-nitro group modulates electronic properties and can be reduced to an amine for further derivatization. Procurement of this specific regioisomer ensures clean SAR interpretation, as opposed to using 5(6)-nitrobenzimidazole isomer mixtures that confound activity attribution.

Radiosensitizer Development for Hypoxic Tumor Radiotherapy

The demonstrated in vivo enhancement ratio (ER = 2.1) of 2-nitrobenzimidazole as a hypoxic cell radiosensitizer [3] validates the nitrobenzimidazole core for radiotherapy applications. (7-Nitro-1H-benzimidazol-6-yl)formamide, as a regioisomeric variant, offers an underexplored substitution pattern for investigating the position-dependence of radiosensitizing efficacy. Its formamide group may improve aqueous solubility relative to parent nitrobenzimidazoles.

Analytical Reference Standard for Nitrobenzimidazole Regioisomer Identification

Given that nitrobenzimidazole syntheses typically yield mixtures of 5- and 6-nitro isomers [4], (7-Nitro-1H-benzimidazol-6-yl)formamide—with its unambiguous 7-nitro (4-nitro) regiochemistry confirmed by mass spectrometry and NMR [5]—serves as a valuable reference standard for analytical method development. Its distinct spectroscopic signatures (UV epsilon, IR νmax, MS fragmentation) enable robust quality control workflows for distinguishing regioisomeric nitrobenzimidazole products.

Quote Request

Request a Quote for (7-Nitro-1H-benzimidazol-6-yl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.